

# Quisinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Quisinostat

Cat. No.: B1680408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Quisinostat** (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. It exhibits broad-spectrum anti-neoplastic activity against a range of solid and hematologic malignancies. This technical guide provides a comprehensive overview of **Quisinostat**'s chemical structure, physicochemical and biological properties, and its mechanism of action, with a focus on the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

## Chemical Structure and Identification

**Quisinostat** is a methylindole derivative characterized by a piperidiny-pyrimidine-hydroxamic acid moiety.<sup>[1]</sup>

Identifier	Value
IUPAC Name	N-hydroxy-2-[4-[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide[1]
Synonyms	JNJ-26481585[2]
CAS Number	875320-29-9[1]
Molecular Formula	C <sub>21</sub> H <sub>26</sub> N <sub>6</sub> O <sub>2</sub> [1]
SMILES	Cn1cc(CNCC2CCN(CC2)c3ncc(cn3)C(=O)NO)c4ccccc41[3]
InChIKey	PAWIYAYFNXQGAP-UHFFFAOYSA-N[3]

## Physicochemical Properties

**Quisinostat** is a crystalline solid.[4] Its physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	394.47 g/mol	[3]
logP	0.9	[5]
Water Solubility	0.0716 mg/mL	[5]
pKa (Strongest Acidic)	9.17	[5]
pKa (Strongest Basic)	10.06	[5]
Polar Surface Area	95.31 Å <sup>2</sup>	[5]
Rotatable Bond Count	6	[5]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	6	[5]
Refractivity	113.51 m <sup>3</sup> ·mol <sup>-1</sup>	[5]
Solubility in DMSO	41.67 mg/mL (105.64 mM)	[1]
Stability	Stable as a solid at -20°C for 3 years. In DMSO, stable for 6 months at -80°C and 1 month at -20°C.	[1]

## Biological Properties and Activity

**Quisinostat** is a potent pan-HDAC inhibitor with nanomolar efficacy against multiple HDAC isoforms. Its primary biological effect is the induction of histone hyperacetylation, leading to chromatin relaxation and altered gene expression.[1][3] This results in various downstream anti-cancer effects.

## HDAC Inhibition Profile

**Quisinostat** demonstrates potent inhibitory activity against Class I and II HDACs.

HDAC Isoform	IC <sub>50</sub> (nM)
HDAC1	0.11[6]
HDAC2	0.33[6]
HDAC4	0.64[6]
HDAC10	0.46[6]
HDAC11	0.37[6]

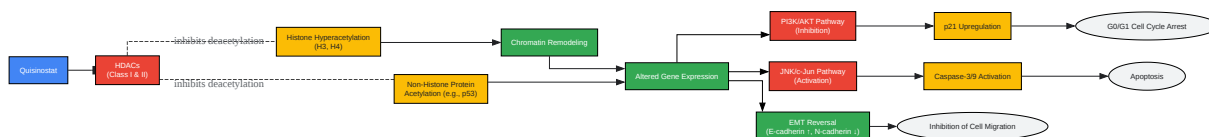
## In Vitro Anti-cancer Activity

**Quisinostat** exhibits broad-spectrum antiproliferative activity against a wide range of cancer cell lines.[6]

Activity	Observations
Antiproliferative Activity	Demonstrates potent, dose-dependent inhibition of proliferation in various cancer cell lines including lung, colon, breast, and prostate cancer.[6]
Cell Cycle Arrest	Induces G0/G1 phase cell cycle arrest.[5]
Apoptosis Induction	Triggers apoptosis through the activation of caspase signaling pathways.[5][7]
Histone Acetylation	Induces hyperacetylation of histones H3 and H4 at nanomolar concentrations.[8]

## Mechanism of Action and Signaling Pathways

**Quisinostat**'s primary mechanism of action is the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones and non-histone proteins, resulting in the modulation of multiple downstream signaling pathways that control cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT).



[Click to download full resolution via product page](#)

Caption: **Quisinostat**'s mechanism of action and downstream signaling pathways.

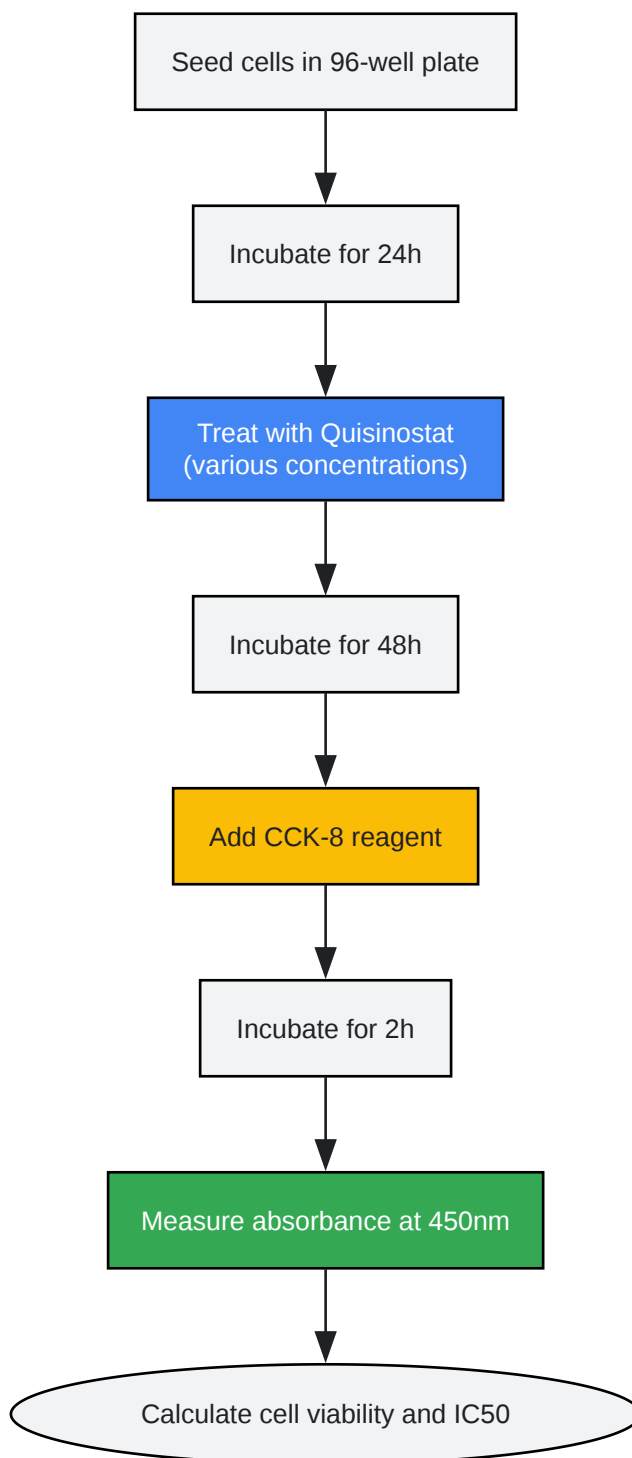
## Experimental Protocols

### In Vitro Cell Viability Assay (CCK-8)

This protocol describes the determination of **Quisinostat**'s effect on cancer cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.[5]

- Cell Seeding: Seed cancer cells (e.g., HCCLM3, SMMC-7721) in 96-well plates at a density of 4,000 cells per well in 200  $\mu$ L of complete culture medium.[5]
- Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of **Quisinostat** (e.g., 12.5 nM, 25 nM, 50 nM) or DMSO as a vehicle control.[5]
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. [5]
- CCK-8 Addition: Add 10  $\mu$ L of CCK-8 solution to each well and incubate for an additional 2 hours.[5]
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro cell viability assay.

## Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure for assessing the effect of **Quisinostat** on histone H3 and H4 acetylation levels.[8][9]

- Cell Treatment: Treat cancer cells (e.g., A2780 ovarian carcinoma) with various concentrations of **Quisinostat** (e.g., 30 nM, 100 nM, 300 nM, 1000 nM) for 24 hours.[8]
- Protein Extraction: Lyse the cells and extract total protein or nuclear proteins using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, total Histone H3, total Histone H4, and a loading control (e.g.,  $\beta$ -actin) overnight at 4°C.[9][10]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
- Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

## In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Quisinostat** in a mouse xenograft model.[2][5]

- Cell Implantation: Subcutaneously inject cancer cells (e.g., HCCLM3) into the flank of immunodeficient mice (e.g., nude mice).[5]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer **Quisinostat** (e.g., 10 mg/kg, i.p., daily) or vehicle control to the respective groups.[8]
- Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
- Endpoint: Continue the treatment for a specified period (e.g., 14 days) or until the tumors in the control group reach a predetermined size.[8]
- Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

## Conclusion

**Quisinostat** is a promising second-generation HDAC inhibitor with potent anti-cancer activity demonstrated in a wide array of preclinical models. Its well-defined chemical structure, favorable physicochemical properties, and broad-spectrum biological activity make it a compelling candidate for further clinical investigation. The detailed understanding of its mechanism of action, particularly its impact on key signaling pathways, provides a strong rationale for its development as a monotherapy or in combination with other anti-cancer agents. The experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of **Quisinostat**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]

- 2. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Suppresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor quisinostat activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quisinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680408#what-is-quisinostat-s-chemical-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)